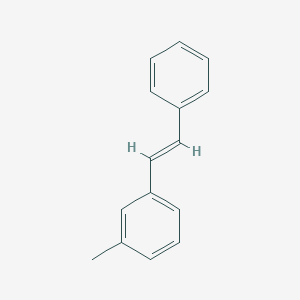

Stilbene, 3-methyl-, (E)-

Description

BenchChem offers high-quality Stilbene, 3-methyl-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stilbene, 3-methyl-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14064-48-3 |

|---|---|

Molecular Formula |

C15H14 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-methyl-3-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C15H14/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |

InChI Key |

BRFDXZHUQCOPKE-ZHACJKMWSA-N |

SMILES |

CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of (E)-3-methylstilbene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and detailed structural analysis of (E)-3-methylstilbene, a diarylethene compound belonging to the stilbenoid family. Stilbenoids are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This guide offers detailed experimental protocols, tabulated analytical data, and workflow visualizations to support research and development activities involving this compound.

Synthesis of (E)-3-methylstilbene

The synthesis of unsymmetrical stilbenes like (E)-3-methylstilbene is most effectively achieved through carbon-carbon bond-forming reactions that offer good stereochemical control. The Wittig reaction is a widely employed and reliable method for this purpose, valued for its operational simplicity and the ready availability of starting materials.[1]

Preferred Synthetic Route: The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1][2] For the synthesis of (E)-3-methylstilbene, this can be accomplished by reacting benzyltriphenylphosphonium ylide (generated in situ from benzyltriphenylphosphonium chloride and a strong base) with 3-methylbenzaldehyde. This route is generally preferred as it reliably produces a mixture of (E) and (Z) isomers, from which the more stable (E)-isomer can be readily isolated.

Experimental Protocols

Synthesis via Wittig Reaction

This protocol details the synthesis of (E)-3-methylstilbene from benzyltriphenylphosphonium chloride and 3-methylbenzaldehyde.

Materials:

-

Benzyltriphenylphosphonium chloride

-

3-Methylbenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Deionized Water

-

Saturated Aqueous Sodium Bisulfite (NaHSO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

95% Ethanol

Procedure:

-

Combine benzyltriphenylphosphonium chloride (9.77 mmol) and 3-methylbenzaldehyde (9.8 mmol) in a 50-mL round-bottom flask equipped with a magnetic stir bar and 10 mL of dichloromethane.

-

Attach a reflux condenser and heat the mixture with vigorous stirring until a gentle reflux is achieved.

-

Slowly add 5 mL of 50% aqueous sodium hydroxide dropwise through the top of the condenser over 10-15 minutes. Ensure vigorous stirring to promote mixing between the aqueous and organic phases.[3] A color change to yellow or orange is often observed.

-

Maintain the reflux with vigorous stirring for 60 minutes.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase sequentially with 15 mL of deionized water, 15 mL of saturated aqueous sodium bisulfite, and finally with 15 mL portions of deionized water until the aqueous wash is neutral.

-

Dry the separated organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude product as a mixture of (E) and (Z) isomers.

Purification by Recrystallization

The crude product is purified to isolate the (E)-isomer, which is a solid at room temperature.

Procedure:

-

Transfer the crude solid/oil into a beaker.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[4]

-

Allow the solution to cool slowly to room temperature.

-

Place the beaker in an ice bath for at least 20 minutes to complete the crystallization process.[3]

-

Collect the white, crystalline product by suction filtration, washing the crystals with a small amount of ice-cold 95% ethanol.

-

Dry the crystals under vacuum to obtain pure (E)-3-methylstilbene.

Structural Characterization

The identity and purity of the synthesized (E)-3-methylstilbene are confirmed using a combination of physical and spectroscopic methods.

Physical Properties

The melting point is a key indicator of the purity of the crystalline product.

| Parameter | Observed Value | Reference Value |

| Melting Point | 45-47 °C | 48-49 °C[5] |

| Appearance | White solid | - |

Table 1: Physical Data for (E)-3-methylstilbene.

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural elucidation of (E)-3-methylstilbene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.41 | Singlet | 3H | -CH₃ |

| 7.09 - 7.13 | Multiplet | 3H | Vinylic & Aromatic H |

| 7.27 - 7.31 | Multiplet | 2H | Aromatic H |

| 7.35 - 7.40 | Multiplet | 4H | Aromatic H |

| 7.54 - 7.56 | Multiplet | 2H | Aromatic H |

Table 2: ¹H NMR Data (500 MHz, CDCl₃) for (E)-3-methylstilbene.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 21.4 | -CH₃ |

| 123.8 - 130.4 | Aromatic & Vinylic CH |

| 137.1 - 138.2 | Aromatic Quaternary C |

Table 3: Predicted ¹³C NMR Data for (E)-3-methylstilbene. Chemical shifts are estimated based on values for analogous stilbene derivatives.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Table 4: Key EI-MS Fragmentation Data for (E)-3-methylstilbene. Aromatic compounds typically show a strong molecular ion peak.[6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3025 | Medium | Aromatic & Vinylic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1595 | Medium | Aromatic C=C Stretch |

| ~965 | Strong | (E)-alkene C-H out-of-plane bend |

| ~740 | Strong | Aromatic C-H out-of-plane bend |

Table 5: Characteristic IR Absorption Frequencies for (E)-3-methylstilbene.[7][8][9]

Protocols for Structural Analysis

-

NMR Spectroscopy: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 or 500 MHz NMR spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Mass Spectrometry: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into an electron ionization (EI) mass spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the Wittig reaction pathway for the synthesis of (E)-3-methylstilbene.

Caption: Wittig reaction pathway for 3-methylstilbene synthesis.

Experimental Workflow

This diagram outlines the logical flow from synthesis to final characterization.

Caption: Overall workflow for synthesis and characterization.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. m.youtube.com [m.youtube.com]

- 3. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]

- 4. juliethahn.com [juliethahn.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Solved IR Spectrum of (E)-stilbene standard - need IR | Chegg.com [chegg.com]

Spectroscopic Analysis of (E)-3-methylstilbene: A Technical Guide

This guide provides a detailed analysis of (E)-3-methylstilbene using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these methods for structural elucidation and characterization of organic molecules.

Structural Overview

(E)-3-methylstilbene is an aromatic hydrocarbon with the chemical formula C₁₅H₁₄. Its structure consists of two phenyl rings linked by an ethylene bridge in the trans (E) configuration, with a methyl group substituent at the 3-position of one of the phenyl rings. The combination of these spectroscopic techniques provides complementary information to unequivocally confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for (E)-3-methylstilbene (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.41 | s | 3H | -CH₃ |

| 7.09-7.13 | m | 3H | Ar-H, Olefinic-H |

| 7.27-7.31 | m | 2H | Ar-H |

| 7.35-7.40 | m | 4H | Ar-H |

| 7.54-7.56 | m | 2H | Ar-H |

| Data sourced from The Royal Society of Chemistry. |

The singlet at 2.41 ppm corresponds to the three protons of the methyl group. The complex multiplets in the aromatic region (7.09-7.56 ppm) are characteristic of the protons on the two phenyl rings and the two olefinic protons of the stilbene backbone.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-3-methylstilbene

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~21.5 | -CH₃ | Similar to the methyl carbon in toluene. |

| ~126-130 | Olefinic & Aromatic CH | Typical range for sp² carbons in stilbenes. |

| ~137 | Quaternary Ar-C | Aromatic carbon attached to the vinyl group. |

| ~138 | Quaternary Ar-C | Aromatic carbon attached to the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

While a specific experimental spectrum for (E)-3-methylstilbene was not found, the expected characteristic absorption bands can be inferred from its structure.

Table 3: Predicted Characteristic IR Absorptions for (E)-3-methylstilbene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic & Vinylic C-H |

| 3000-2850 | C-H stretch | Methyl C-H |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~965 | C-H out-of-plane bend | trans-alkene (=C-H) |

The most characteristic peak for (E)-stilbene derivatives is the strong absorption around 965 cm⁻¹, which is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The molecular formula of (E)-3-methylstilbene is C₁₅H₁₄, giving it a molecular weight of approximately 194.27 g/mol . While a specific mass spectrum was not located, the expected key fragments can be predicted.

Table 4: Predicted Mass Spectrometry Data for (E)-3-methylstilbene

| m/z | Ion | Description |

| 194 | [M]⁺ | Molecular ion peak |

| 179 | [M-CH₃]⁺ | Loss of a methyl group |

| 115 | [C₉H₇]⁺ | Tropylium or related aromatic fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like (E)-3-methylstilbene.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-20 mg of the (E)-3-methylstilbene sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer : Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Acquisition : Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (a few mg) of (E)-3-methylstilbene in a volatile solvent like methylene chloride.[1]

-

Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[1]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography.[2] The sample is vaporized in a high vacuum environment.[2]

-

Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[2]

-

Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged species.[2]

-

Analysis and Detection : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector). The detector then records the abundance of each ion.[2]

Data Integration and Structural Confirmation

The complementary nature of these spectroscopic techniques is essential for the unambiguous structural elucidation of (E)-3-methylstilbene.

Caption: General workflow for spectroscopic data analysis.

Caption: Relationship between spectroscopic techniques.

NMR spectroscopy establishes the carbon-hydrogen backbone, IR spectroscopy confirms the presence of key functional groups (aromatic rings, trans-alkene), and mass spectrometry determines the molecular weight and provides further structural clues through fragmentation analysis. Together, these techniques provide a comprehensive and confirmatory analysis of the molecular structure of (E)-3-methylstilbene.

References

Investigating the Biological Activity of 3-Methylstilbene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenes are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene core structure. They function as phytoalexins, produced by plants in response to stress, and have garnered significant attention for their diverse pharmacological activities.[1][2] The most famous stilbene, resveratrol, is known for its anti-inflammatory, antioxidant, and cardioprotective effects.[3][4] Modifications to the stilbene scaffold, including the addition of substituents like methyl groups, can significantly alter the biological profile, leading to derivatives with enhanced potency or novel mechanisms of action.[1] This guide focuses on the synthesis, biological activities, and mechanisms of action of 3-methylstilbene derivatives, a subset of stilbenoids with emerging therapeutic potential. While research is more extensive for hydroxylated and methoxylated stilbenes, specific 3-methyl analogs have shown promise, particularly in cancer research.[5]

Synthesis of 3-Methylstilbene Derivatives

The synthesis of 3-methylstilbene derivatives can be accomplished through several established organic chemistry reactions. The Wittig reaction is a popular and versatile method due to the ready availability of starting materials and mild reaction conditions. Other common methods include the Horner-Wadsworth-Emmons reaction, Suzuki coupling, and Heck reaction, which offer various advantages in terms of stereoselectivity and functional group tolerance.

A general synthetic workflow typically involves the preparation of a suitable phosphonium ylide from a benzyl halide and its subsequent reaction with a substituted benzaldehyde to form the stilbene double bond.

Caption: General workflow for the synthesis of 3-methylstilbene derivatives via the Wittig reaction.

Biological Activities of 3-Methylstilbene Derivatives

Research into stilbene derivatives has uncovered a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[6] The specific activity is highly dependent on the substitution pattern on the phenyl rings.[1]

Anticancer Activity

The anticancer potential of stilbenes is one of the most extensively studied areas.[4] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[6] Specific derivatives, such as the (Z)-stilbene combretastatin A-4, are potent inhibitors of tubulin polymerization.[1] While data specifically for 3-methylstilbene derivatives are limited, certain analogs have demonstrated significant cytotoxic effects.

One notable derivative, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzoxazolone , has shown activity against multiple cancer cell lines, including colon cancer (HT-29), hepatocellular carcinoma (HepG2), and erythroleukemia (K562). Its mechanism involves blocking the cell cycle in the G2/M phase.[5] Another analog, 3-methyl-TTNPB , acts as a retinoid, displaying differential activity at retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are important targets in cancer therapy.[7]

| Compound | Target Cell Line(s) | Reported Activity | Reference |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzoxazolone | HT-29, HepG2, K562, EA.hy926 | Cell cycle arrest at G2/M phase | [5] |

| 3-methyl-TTNPB | HL-60 (leukemia) | Induces tissue transglutaminase activity | [7] |

| Substituted cis-stilbene (methyl ester on olefinic carbon) | MCF-7 (breast), HeLa (cervical) | IC50 = 22.24 µM (MCF-7), 27.43 µM (HeLa) | [8] |

Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are key pathological factors in many diseases. Stilbenoids, including resveratrol, are well-known for their ability to modulate inflammatory pathways and scavenge free radicals.[3] The primary mechanisms involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of signaling cascades such as NF-κB and MAPKs.[9][10]

The anti-inflammatory potential of novel 3-methylstilbene derivatives is an active area of research. Prenylated stilbenoids, for example, have shown promising inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX).[3] While specific quantitative data for 3-methyl derivatives are not widely available, their structural similarity to other active stilbenes suggests they are promising candidates for development as anti-inflammatory and antioxidant agents.

| Compound Class | Target/Assay | Reported Activity | Reference |

| General Stilbenoids | NF-κB, MAPK pathways | Attenuation of inflammatory response | [9] |

| Prenylated Stilbenoids | COX-1, COX-2, 5-LOX | Inhibition of enzyme activity | [3] |

Mechanisms of Action & Signaling Pathways

The biological effects of stilbene derivatives are mediated through their interaction with various cellular targets and signaling pathways.

Modulation of Inflammatory Pathways

A common mechanism for the anti-inflammatory action of stilbenes is the suppression of the NF-κB and MAPK signaling pathways.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as TNF-α, IL-6, and iNOS. Stilbene derivatives can interfere with this cascade at multiple points, such as by inhibiting the phosphorylation of key kinases like p38, JNK, and ERK.[9]

Caption: General anti-inflammatory mechanism of stilbenes via inhibition of MAPK and NF-κB pathways.

Induction of Cell Cycle Arrest

In oncology, a key mechanism for stilbene derivatives is the disruption of the cell cycle. As mentioned, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzoxazolone induces mitotic arrest in the G2/M phase.[5] This phase is a critical checkpoint before cell division, and its disruption often leads to apoptosis (programmed cell death). This effect is characteristic of agents that interfere with microtubule dynamics, similar to combretastatins.

References

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of C-prenylated analogues of stilbenoid methyl ethers and their cyclic dihydrobenzopyranyl derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Synthesis and Anticancer Activity of Some New Stilbene Derivatives | SAS Publisher [saspublishers.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical and Photochemical Behavior of (E)-3-methylstilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-methylstilbene, a derivative of the well-studied stilbene molecule, is of significant interest due to its potential applications in various fields, including materials science and medicinal chemistry. Its photophysical and photochemical properties are central to these applications, governing its response to light and its subsequent chemical transformations. This technical guide provides a comprehensive overview of the expected photophysical and photochemical behavior of (E)-3-methylstilbene, drawing upon the extensive research on stilbene and its substituted analogues. The guide covers the key excited-state processes, including fluorescence, E/Z photoisomerization, and photocyclization. Detailed experimental protocols for the synthesis and spectroscopic investigation of (E)-3-methylstilbene are also provided to facilitate further research into this promising molecule.

Introduction

Stilbenes are a class of diarylethenes that have been the subject of intense research for decades due to their fascinating and complex photochemistry. The parent molecule, stilbene, exists as two geometric isomers, (E)- (or trans-) and (Z)- (or cis-), which can be interconverted upon photoexcitation. This photoisomerization is a fundamental process in chemistry and has served as a model system for understanding photochemical reactions.

The introduction of substituents onto the phenyl rings of stilbene can significantly modulate its photophysical and photochemical properties. The methyl group in (E)-3-methylstilbene is expected to influence the electronic and steric properties of the molecule, thereby altering its excited-state dynamics compared to the parent stilbene. Understanding these effects is crucial for the rational design of novel photoswitches, fluorescent probes, and photochemically active drugs.

This guide aims to provide a detailed technical overview of the core photophysical and photochemical behavior of (E)-3-methylstilbene. While specific quantitative data for this particular derivative is scarce in the current literature, this document will leverage the wealth of knowledge on substituted stilbenes to predict and explain its properties.

Photophysical Behavior

The photophysical behavior of (E)-3-methylstilbene is governed by the processes that occur following the absorption of a photon, without leading to a permanent chemical change. These processes include absorption, fluorescence, and non-radiative decay.

Absorption and Fluorescence Spectra

Like other stilbene derivatives, (E)-3-methylstilbene is expected to exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum is characterized by a broad band corresponding to the S₀ → S₁ (π → π*) electronic transition. The position of the absorption maximum (λmax,abs) will be influenced by the solvent polarity.

Upon excitation, the molecule can relax to the ground state via fluorescence, emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield (Φf) and lifetime (τf) are key parameters that describe the efficiency and dynamics of the emission process. For many stilbene derivatives, these parameters are highly sensitive to the solvent environment and temperature.[1]

Summary of Photophysical Parameters

| Compound | Solvent | λmax,abs (nm) | λmax,em (nm) | Φf | τf (ns) | Reference |

| (E)-Stilbene | Hexane | 295 | 345 | 0.04-0.05 | ~0.1 | [1] |

| (E)-4-Methoxystilbene | Cyclohexane | 311 | 360 | 0.13 | 0.23 | [2] |

| (E)-3,5-Dimethoxystilbene | Acetonitrile | 305 | 368 | 0.55 | 1.1 | [2] |

| Methoxy-trans-stilbene derivatives (solid-state) | - | - | - | 0.07-0.69 | 0.82-3.46 | [3] |

Note: This table presents data for related compounds to illustrate the expected range of photophysical parameters for (E)-3-methylstilbene.

Photochemical Behavior

Upon absorption of UV light, (E)-3-methylstilbene is expected to undergo two primary photochemical reactions: E/Z photoisomerization and photocyclization.

E/Z Photoisomerization

The most prominent photochemical reaction of stilbenes is the reversible isomerization between the (E) and (Z) diastereomers. Upon excitation of (E)-3-methylstilbene, the molecule reaches the first excited singlet state (S₁). From this state, it can undergo a torsional motion around the central ethylenic double bond, leading to a perpendicular intermediate (phantom singlet state), which can then decay to either the (E) or (Z) isomer in the ground state.[4]

The quantum yield of photoisomerization (ΦE→Z) is a measure of the efficiency of this process. For stilbene itself, the quantum yields for cis → trans and trans → cis isomerization are 0.22 ± 0.04 and 0.42 ± 0.03, respectively.[5] The methyl substituent in the 3-position is not expected to dramatically alter this fundamental process, though it may have a subtle effect on the quantum yields and the position of the photostationary state.

Photocyclization

Under prolonged UV irradiation, especially in the presence of an oxidizing agent, the (Z)-isomer of stilbenes can undergo an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. This intermediate can then be oxidized to the corresponding phenanthrene derivative.[6] This process is generally irreversible and can compete with the Z → E photoisomerization. The formation of a phenanthrene structure has been observed for various stilbenes.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of (E)-3-methylstilbene and for the investigation of its photophysical and photochemical properties.

Synthesis of (E)-3-methylstilbene

A common and effective method for the synthesis of (E)-stilbene derivatives is the Wittig reaction.[7]

Materials:

-

3-Methylbenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in dichloromethane.

-

Add an aqueous solution of sodium hydroxide to the flask and stir vigorously to form the ylide.

-

To the resulting deep red solution, add 3-methylbenzaldehyde dropwise.

-

Continue stirring the reaction mixture at room temperature for several hours until the color fades.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallize the purified product from ethanol to obtain pure (E)-3-methylstilbene as a crystalline solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Photophysical Measurements

4.2.1. UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of (E)-3-methylstilbene in the desired solvent (e.g., cyclohexane, acetonitrile) with concentrations ranging from 10⁻⁶ to 10⁻⁵ M.

-

Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λmax,abs) and the molar extinction coefficient (ε).

-

Record the fluorescence emission spectrum by exciting the sample at its absorption maximum.

-

To determine the fluorescence quantum yield (Φf), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4.2.2. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Instrumentation:

-

TCSPC system with a pulsed laser source (e.g., picosecond diode laser) and a single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode).[6][10]

Procedure:

-

Prepare a dilute solution of (E)-3-methylstilbene with an absorbance of approximately 0.1 at the excitation wavelength.

-

Excite the sample with the pulsed laser and collect the fluorescence emission at a 90° angle through a monochromator or a bandpass filter.

-

The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first fluorescence photon.

-

Repeat this process at a high repetition rate to build up a histogram of photon arrival times.

-

The resulting histogram represents the fluorescence decay curve.

-

Fit the decay curve with an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τf).[11]

Photochemical Measurements

4.3.1. Photoisomerization Quantum Yield

Instrumentation:

-

UV-Vis Spectrophotometer

-

Photoreactor with a monochromatic light source (e.g., a lamp with a bandpass filter).

Procedure:

-

Prepare a solution of (E)-3-methylstilbene of known concentration.

-

Irradiate the solution with monochromatic light at a wavelength where only the (E)-isomer absorbs significantly.

-

At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis absorption spectrum.

-

The formation of the (Z)-isomer will lead to changes in the absorption spectrum.

-

Determine the concentration of both isomers at each time point by deconvolution of the spectra or by monitoring the absorbance at a wavelength where the change is maximal.

-

The photoisomerization quantum yield (ΦE→Z) can be determined by actinometry, using a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the light source.

4.3.2. Transient Absorption Spectroscopy

Instrumentation:

-

Femtosecond or picosecond transient absorption spectrometer, consisting of a pulsed laser source, a pump-probe setup, and a sensitive detection system.

Procedure:

-

A short, intense "pump" pulse from the laser excites the (E)-3-methylstilbene sample.

-

A second, weaker "probe" pulse, which is a broadband white-light continuum, passes through the sample at a specific time delay after the pump pulse.

-

The change in the absorbance of the probe light (ΔA) is measured as a function of wavelength and time delay.

-

By varying the time delay between the pump and probe pulses, the temporal evolution of the transient species (e.g., the excited singlet state, the perpendicular intermediate) can be monitored.

-

Analysis of the transient absorption spectra provides information on the lifetimes of the excited states and the kinetics of the photochemical reactions. For instance, the transient absorption spectra of trans- and cis-stilbene have been well-documented and can serve as a reference.

Conclusion

(E)-3-methylstilbene is a molecule with significant potential, and a thorough understanding of its photophysical and photochemical behavior is paramount for its successful application. Based on the extensive literature on stilbene and its derivatives, it is expected that (E)-3-methylstilbene will exhibit characteristic fluorescence, undergo efficient E/Z photoisomerization, and be susceptible to photocyclization to a phenanthrene derivative. The methyl substituent at the 3-position is likely to introduce subtle but potentially significant modifications to these processes.

This technical guide has provided a comprehensive overview of the expected behavior of (E)-3-methylstilbene and has outlined detailed experimental protocols for its synthesis and characterization. While specific quantitative data for this molecule remains to be experimentally determined, this guide serves as a valuable resource for researchers, scientists, and drug development professionals to initiate and advance their investigations into this and other substituted stilbenes. Further experimental studies are crucial to precisely quantify the photophysical and photochemical parameters of (E)-3-methylstilbene and to fully unlock its potential in various technological and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Synthesis and Discovery of (E)-3-Methylstilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methylstilbene, a derivative of the stilbene backbone, represents a class of organic compounds that have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. While the historical record regarding the specific discovery and initial synthesis of (E)-3-methylstilbene is not well-documented in readily available literature, its synthesis falls under the umbrella of well-established olefination and cross-coupling reactions that have been developed and refined over the past century. This guide provides an in-depth overview of the plausible historical and modern synthetic routes to (E)-3-methylstilbene, detailed experimental protocols, and a summary of its potential biological significance based on the broader class of stilbenoids.

Historical Context and Discovery

The parent compound, stilbene, was first described by A. Laurent in 1829.[1] However, specific details about the first synthesis of (E)-3-methylstilbene are scarce in historical chemical literature. It is likely that its synthesis was first achieved through one of the classical olefination reactions that became prominent in the 20th century for the formation of carbon-carbon double bonds. The development of reactions such as the Perkin reaction in the late 19th century and later the Wittig reaction in the mid-20th century provided versatile methods for the synthesis of various stilbene derivatives.[2][3][4] Therefore, the "discovery" of (E)-3-methylstilbene was likely a result of the application of these emerging synthetic methodologies to new substrates rather than a targeted discovery event.

Key Synthetic Methodologies

The synthesis of (E)-3-methylstilbene can be achieved through several robust and high-yielding chemical reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity. The most prominent methods include the Wittig reaction, Heck reaction, Suzuki coupling, and the Perkin reaction.

Table 1: Comparison of Synthetic Routes for (E)-3-Methylstilbene

| Reaction | Starting Materials | Reagents & Conditions | Typical Yield (%) | Stereoselectivity | Key Advantages |

| Wittig Reaction | 3-Methylbenzaldehyde, Benzyltriphenylphosphonium halide | Strong base (e.g., n-BuLi, NaH, NaOMe), Aprotic solvent (e.g., THF, DMF) | 70-95 | Mixture of (E) and (Z) isomers, often favoring (E) with stabilized ylides. | High functional group tolerance, reliable. |

| Heck Reaction | 3-Methylstyrene, Bromobenzene (or Iodobenzene) | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, MeCN) | 60-90 | Predominantly (E) isomer. | Good for large-scale synthesis, high stereoselectivity. |

| Suzuki Coupling | (E)-2-Phenylvinylboronic acid, 3-Bromotoluene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | 75-98 | High stereoselectivity for the (E) isomer. | Mild reaction conditions, high yields, excellent stereocontrol. |

| Perkin Reaction | 3-Methylbenzaldehyde, Phenylacetic anhydride | Sodium or potassium salt of phenylacetic acid, High temperature (180-200 °C) | 30-50 | Predominantly (E) isomer after decarboxylation. | Historically significant, uses readily available starting materials. |

Detailed Experimental Protocols

Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of alkene synthesis.[3] It involves the reaction of a phosphorus ylide with a carbonyl compound.

Protocol:

-

Preparation of the Phosphonium Salt: A solution of benzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in dry toluene is heated at reflux for 2 hours. The resulting white precipitate, benzyltriphenylphosphonium bromide, is filtered, washed with cold toluene, and dried under vacuum.

-

Ylide Formation: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) (1.0 eq) is added dropwise, resulting in the formation of a deep red or orange solution of the ylide.

-

Reaction with Aldehyde: A solution of 3-methylbenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Workup and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (E)-3-methylstilbene.

Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere are added 3-methylstyrene (1.2 eq), bromobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand such as triphenylphosphine (PPh₃, 4 mol%), and a base such as triethylamine (Et₃N, 2.0 eq) in a solvent like N,N-dimethylformamide (DMF).

-

Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield (E)-3-methylstilbene.

Suzuki Coupling

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is renowned for its mild conditions and high yields.

Protocol:

-

Reaction Setup: In a round-bottom flask, 3-bromotoluene (1.0 eq), (E)-2-phenylvinylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) are dissolved in a solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: The mixture is degassed and then heated to reflux (around 90-100 °C) under a nitrogen atmosphere for 6-12 hours.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to give pure (E)-3-methylstilbene.

Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is an aldol condensation of an aromatic aldehyde and an acid anhydride.[4]

Protocol:

-

Reaction Setup: A mixture of 3-methylbenzaldehyde (1.0 eq), phenylacetic anhydride (1.5 eq), and sodium phenylacetate (1.0 eq) is heated to 180 °C for 5 hours.

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled and then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The solution is then acidified with hydrochloric acid, which leads to the precipitation of α-phenyl-3-methylcinnamic acid.

-

Purification and Decarboxylation: The crude acid is collected by filtration and can be purified by recrystallization. The purified acid is then heated at its melting point until the evolution of carbon dioxide ceases, yielding (E)-3-methylstilbene. The final product can be purified by distillation or recrystallization.

Visualizing Synthesis and Potential Biological Pathways

Synthesis Workflow

The general workflow for a modern synthesis of (E)-3-methylstilbene, for example via Suzuki coupling, can be visualized as follows:

Caption: General workflow for the synthesis of (E)-3-methylstilbene via Suzuki coupling.

Potential Biological Signaling Pathways

While specific biological data for (E)-3-methylstilbene is limited, stilbenoids as a class are known to exert a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[5][6][7] These effects are often mediated through interactions with key cellular signaling pathways. For instance, some stilbenes are known to modulate the NF-κB and MAPK signaling pathways.

Caption: Postulated inhibitory effects of stilbenoids on inflammatory signaling pathways.

Conclusion

(E)-3-Methylstilbene is a readily accessible stilbene derivative that can be synthesized through a variety of established and reliable methods. While its specific historical discovery is not prominently documented, its synthesis is a clear application of major advances in organic chemistry. The Wittig, Heck, and Suzuki reactions offer modern, high-yielding, and stereoselective routes to this compound. Although detailed biological studies on (E)-3-methylstilbene are not as extensive as for other stilbenoids like resveratrol, its structural similarity suggests potential for interesting pharmacological activities. Further investigation into the specific biological effects and potential therapeutic applications of (E)-3-methylstilbene is a promising area for future research. This guide provides a foundational technical overview for scientists interested in the synthesis and study of this and related compounds.

References

- 1. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological Activities of Stilbenoids [mdpi.com]

(E)-3-methylstilbene CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methylstilbene, a derivative of the stilbene backbone, represents a class of compounds with significant potential in various fields of chemical and biological research. Stilbenoids, both naturally occurring and synthetic, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of (E)-3-Methylstilbene, focusing on its chemical identity, synthesis, and known biological implications, presented in a format tailored for the scientific community.

Chemical Identification and Properties

The nomenclature and chemical identifiers for (E)-3-Methylstilbene are crucial for accurate research and documentation.

IUPAC Nomenclature: (1E)-1-(3-Methylphenyl)-2-phenylethene

Alternatively, it is also known as (E)-1-phenyl-2-(m-tolyl)ethene.

Physicochemical Properties:

Quantitative data for (E)-3-methylstilbene is not extensively documented. However, properties can be inferred from related stilbene derivatives. For instance, the melting point of the unsubstituted (E)-stilbene is 122-125 °C, while (E)-4-methylstilbene has a melting point of 120 °C[2]. It is expected that (E)-3-methylstilbene would have a similar melting point. The molecular weight of C15H14 is 194.27 g/mol .

| Property | (E)-Stilbene | (E)-4-Methylstilbene | (E)-3-Methylstilbene (Predicted) |

| Molecular Formula | C14H12 | C15H14 | C15H14 |

| Molecular Weight | 180.25 g/mol | 194.27 g/mol | 194.27 g/mol |

| Melting Point | 122-125 °C | 120 °C[2] | Similar to isomers |

| Boiling Point | 305-307 °C | 307.1 °C[2] | Similar to isomers |

Synthesis of (E)-3-Methylstilbene

The synthesis of (E)-stilbene derivatives is well-established, with several robust methods available to researchers. The primary challenge lies in achieving high stereoselectivity for the desired (E)-isomer.

Experimental Protocols

1. Wittig Reaction:

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. For (E)-3-methylstilbene, this would typically involve the reaction of benzyltriphenylphosphonium halide with 3-methylbenzaldehyde, or 3-methylbenzyltriphenylphosphonium halide with benzaldehyde.

-

General Procedure:

-

Preparation of the phosphonium ylide: A suspension of the appropriate benzyltriphenylphosphonium halide in a suitable solvent (e.g., anhydrous THF or Et2O) is treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere to generate the ylide.

-

Reaction with the aldehyde: A solution of the corresponding aldehyde (3-methylbenzaldehyde or benzaldehyde) in the same anhydrous solvent is added dropwise to the ylide solution.

-

Work-up and purification: The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by column chromatography on silica gel or recrystallization, to isolate the (E)-3-methylstilbene.

-

2. Heck Reaction:

The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. The synthesis of (E)-3-methylstilbene via the Heck reaction would involve the palladium-catalyzed coupling of an aryl halide with an alkene.

-

General Procedure:

-

Reaction setup: A mixture of an aryl halide (e.g., 3-bromotoluene or iodobenzene), an alkene (e.g., styrene or 3-vinyltoluene), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3 or a bidentate phosphine), and a base (e.g., Et3N, K2CO3, or Cs2CO3) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is prepared in a reaction vessel.

-

Reaction conditions: The mixture is heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and purification: The reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up and extraction, followed by purification of the crude product by column chromatography or recrystallization.

-

3. Suzuki Coupling:

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of stilbenes. This method involves the reaction of an organoboron compound with an organohalide.

-

General Procedure:

-

Reaction setup: An arylboronic acid or ester (e.g., phenylboronic acid or 3-methylphenylboronic acid) is mixed with a vinyl halide (e.g., (E)-β-bromostyrene) or an aryl halide (e.g., 3-bromotoluene) and a vinylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3, K3PO4, or CsF) in a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Reaction conditions: The reaction mixture is heated under an inert atmosphere until completion.

-

Work-up and purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.

-

Potential Biological Activity and Signaling Pathways

While specific biological data for (E)-3-methylstilbene is limited, the broader class of stilbenoids exhibits a wide range of pharmacological activities. It is plausible that (E)-3-methylstilbene shares some of these properties.

General Biological Activities of Stilbenoids:

-

Anticancer Activity: Many stilbene derivatives, most notably resveratrol, have been shown to possess anticancer properties. These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic activity. The cytotoxicity of some stilbene derivatives has been evaluated in cell lines such as CHO-K1 and HepG2[5][6].

-

Antioxidant Activity: The phenolic hydroxyl groups present in many natural stilbenoids are key to their antioxidant effects. While (E)-3-methylstilbene lacks these hydroxyl groups, the stilbene scaffold itself can influence cellular redox states.

-

Anti-inflammatory Effects: Stilbenoids can modulate inflammatory pathways, often by inhibiting the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by interfering with signaling cascades such as the NF-κB pathway.

Potential Signaling Pathways:

Based on studies of other stilbene derivatives, (E)-3-methylstilbene could potentially modulate several key signaling pathways involved in cellular health and disease.

Caption: Potential signaling pathways modulated by (E)-3-methylstilbene.

Experimental Workflows

A typical workflow for the synthesis and biological evaluation of (E)-3-methylstilbene is outlined below.

References

- 1. (E)-1-phenyl-2-(m-tolyl)diazene|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Methylstilbene | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4714-21-0 CAS MSDS (4-METHYLSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-3-Methylstilbene: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

(E)-3-Methylstilbene , a derivative of the stilbene core structure, represents an intriguing yet underexplored molecule in medicinal chemistry. While its close relatives, such as resveratrol and pterostilbene, have been the subject of extensive research for their diverse biological activities, (E)-3-methylstilbene remains a compound with largely untapped potential. This technical guide provides a comprehensive overview of the prospective research applications of (E)-3-methylstilbene, based on the well-established properties of the stilbenoid class of compounds. The experimental protocols and potential signaling pathways detailed herein are extrapolated from studies on analogous molecules and are intended to serve as a foundational resource for initiating research into this promising compound.

Synthesis of (E)-3-Methylstilbene

The synthesis of (E)-stilbene derivatives is well-documented, with the Wittig reaction being a common and versatile method. This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. For the synthesis of (E)-3-methylstilbene, this would typically involve the reaction of benzyltriphenylphosphonium chloride with 3-methylbenzaldehyde.

Experimental Protocol: Wittig Reaction for (E)-3-Methylstilbene Synthesis

Materials:

-

Benzyltriphenylphosphonium chloride

-

3-Methylbenzaldehyde

-

Dichloromethane (DCM)

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and 3-methylbenzaldehyde in dichloromethane.

-

Add the 50% sodium hydroxide solution to the flask.

-

Stir the biphasic mixture vigorously at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product, a mixture of (E)- and (Z)-isomers, is then purified. The (E)-isomer is typically the major product.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure (E)-3-methylstilbene.

Synthesis workflow for (E)-3-methylstilbene via the Wittig reaction.

Potential Research Applications and Biological Activity

Based on the extensive literature on stilbene derivatives, (E)-3-methylstilbene is predicted to exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2]

Anticancer Activity

Stilbenoids are well-known for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[2][3] The cytotoxic effects of novel compounds like (E)-3-methylstilbene can be evaluated using the MTT assay, which measures cell viability.

Table 1: Hypothetical Cytotoxicity of (E)-3-Methylstilbene against Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

| Disclaimer: The IC₅₀ values in this table are hypothetical and for illustrative purposes only. Experimental data for (E)-3-methylstilbene is not currently available in the public domain. |

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(E)-3-Methylstilbene dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of (E)-3-methylstilbene (typically in a serial dilution) and a vehicle control (DMSO) for 24-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (E)-3-Methylstilbene via the Wittig Reaction

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds such as aldehydes or ketones.[1][2][3] This reaction employs a phosphorus ylide, also known as a Wittig reagent, which reacts with the carbonyl compound to yield an alkene and triphenylphosphine oxide.[3][4] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often allowing for the selective synthesis of either the (E) or (Z) isomer of the resulting alkene.[2][5]

This application note provides a detailed protocol for the synthesis of (E)-3-methylstilbene, a stilbene derivative with potential applications in materials science and as a building block in the synthesis of more complex molecules. The protocol is divided into two main stages: the preparation of the benzyltriphenylphosphonium chloride salt and the subsequent Wittig reaction with 3-methylbenzaldehyde to yield the target compound.

Materials and Methods

Part 1: Synthesis of Benzyltriphenylphosphonium Chloride

The initial step involves the preparation of the phosphonium salt via an SN2 reaction between triphenylphosphine and benzyl chloride.[6][7]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Benzyl chloride (PhCH₂Cl)

-

Acetonitrile (CH₃CN)

-

Sodium iodide (NaI) (catalytic amount)

-

Diethyl ether ((C₂H₅)₂O)

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Stirring hotplate

-

Büchner funnel and filter flask

-

Ice bath

Protocol:

-

To a 50 mL round-bottom flask, add triphenylphosphine (2.62 g, 10 mmol), acetonitrile (20 mL), a catalytic amount of sodium iodide (approx. 15 mg), and benzyl chloride (1.27 g, 10 mmol).[7]

-

Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux for 1.5-2 hours. A white precipitate of the phosphonium salt may form during this time.[7]

-

After the reflux period, allow the mixture to cool to room temperature and then further cool in an ice bath for 15 minutes.

-

Add diethyl ether (25 mL) to precipitate the product completely.

-

Collect the white solid by vacuum filtration using a Büchner funnel, wash the crystals with cold diethyl ether, and dry the product under vacuum. Record the yield.

Part 2: Synthesis of (E)-3-Methylstilbene via Wittig Reaction

The second part of the protocol details the Wittig reaction between the prepared benzyltriphenylphosphonium chloride and 3-methylbenzaldehyde. A strong base is used to generate the phosphorus ylide in situ.[8]

Materials:

-

Benzyltriphenylphosphonium chloride (from Part 1)

-

3-Methylbenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% (w/w) aqueous sodium hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

95% Ethanol

Equipment:

-

Round-bottom flask (50 mL)

-

Separatory funnel (100 mL)

-

Erlenmeyer flask (100 mL)

-

Rotary evaporator

-

Recrystallization apparatus

-

TLC plates and developing chamber

-

UV lamp

Protocol:

-

In a 50 mL round-bottom flask, dissolve benzyltriphenylphosphonium chloride (3.89 g, 10 mmol) and 3-methylbenzaldehyde (1.20 g, 10 mmol) in dichloromethane (20 mL).

-

While stirring vigorously, add 50% aqueous sodium hydroxide solution (5 mL) dropwise to the mixture over a period of 10 minutes.[4][7]

-

Continue to stir the reaction mixture vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water (20 mL) and dichloromethane (10 mL).

-

Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer with two portions of deionized water (20 mL each).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product will be a mixture of (E)- and (Z)-3-methylstilbene and triphenylphosphine oxide.

-

Purify the crude product by recrystallization from hot 95% ethanol to isolate the (E)-isomer.[4]

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

-

Determine the yield and characterize the product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Results and Discussion

The Wittig reaction provides a reliable method for the synthesis of (E)-3-methylstilbene. The use of a semi-stabilized ylide, derived from benzyltriphenylphosphonium chloride, typically favors the formation of the (E)-alkene, although a mixture of isomers is common.[5] The final purification step by recrystallization is crucial for isolating the thermodynamically more stable (E)-isomer.

| Parameter | Value |

| Starting Materials | |

| Triphenylphosphine | 2.62 g (10 mmol) |

| Benzyl chloride | 1.27 g (10 mmol) |

| Benzyltriphenylphosphonium chloride | Theoretical yield: 3.89 g (10 mmol) |

| 3-Methylbenzaldehyde | 1.20 g (10 mmol) |

| Reaction Conditions | |

| Solvent (Wittig) | Dichloromethane |

| Base | 50% aq. NaOH |

| Temperature | Room Temperature |

| Reaction Time | 30-60 minutes |

| Product | |

| Theoretical Yield of 3-methylstilbene | 1.94 g (10 mmol) |

| Expected Isomer Ratio (crude) | (E) > (Z) |

| Purification Method | Recrystallization from 95% Ethanol |

Table 1: Summary of quantitative data for the synthesis of (E)-3-methylstilbene.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the two-part synthesis of (E)-3-methylstilbene.

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (E)-3-methylstilbene using the Wittig reaction. The two-stage process, involving the initial preparation of the phosphonium salt followed by the Wittig olefination, is a robust and reproducible method suitable for research and developmental laboratories. The provided workflow and mechanistic diagrams offer a clear visual representation of the process, aiding in the successful execution of the synthesis. Characterization of the final product is recommended to confirm its identity and purity.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. brainly.com [brainly.com]

- 7. Solved benzyl chloride benzyltriphenylphosphonium chloride | Chegg.com [chegg.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

Application Notes and Protocols for the Synthesis of (E)-3-Methylstilbene via Heck Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of (E)-3-methylstilbene using the palladium-catalyzed Heck coupling reaction. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes.[1][2] This protocol focuses on the specific application of coupling 3-bromotoluene with styrene to yield (E)-3-methylstilbene, a compound of interest in medicinal chemistry and materials science. Detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow are presented to facilitate successful synthesis and further research.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic synthesis that facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1][2] This reaction has been widely employed in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[3][4] The synthesis of stilbene derivatives, in particular, has garnered significant attention due to their diverse biological activities and applications in materials science. This document outlines a detailed protocol for the synthesis of (E)-3-methylstilbene, a specific stilbene derivative, through the Heck coupling of 3-bromotoluene and styrene.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of (E)-3-methylstilbene via the Heck coupling reaction.

| Parameter | Value | Reference |

| Yield | 62% | |

| 55% | ||

| Physical State | White solid | |

| Melting Point | 45-47 °C | |

| 48-49 °C | ||

| ¹H NMR (CDCl₃) | δ (ppm) 2.41 (s, 3H), 7.09-7.13 (m, 3H), 7.27-7.31 (m, 2H), 7.35-7.40 (m, 4H), 7.56-7.54 (m, 2H) |

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of (E)-3-methylstilbene via the Heck coupling reaction, based on established procedures for similar reactions.[1][3][5][6][7]

Materials:

-

3-bromotoluene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dioxane

-

Tetrabutylammonium chloride (TBAC) (optional, as a phase-transfer catalyst)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Schlenk line or nitrogen/argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.01-0.05 mmol), a phosphine ligand such as tri(o-tolyl)phosphine or triphenylphosphine (e.g., 0.02-0.10 mmol), and a base such as potassium carbonate or cesium carbonate (e.g., 1.2-2.0 mmol). The flask is then evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., DMF or dioxane, 5-10 mL), 3-bromotoluene (1.0 mmol), and styrene (1.2-1.5 mmol). If using a phase-transfer catalyst like tetrabutylammonium chloride, it should be added at this stage.

-

Reaction: The reaction mixture is heated to a temperature between 100-140 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between water and an organic solvent such as dichloromethane or ethyl acetate. The aqueous layer is extracted two more times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-3-methylstilbene.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point can be determined.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Heck coupling reaction for the synthesis of (E)-3-methylstilbene.

Caption: Catalytic cycle of the Heck coupling reaction.

Caption: Experimental workflow for the synthesis.

References

- 1. sctunisie.org [sctunisie.org]

- 2. MIZOROKI-HECK REACTION: CARBON-CARBON BOND FORMATION CATALYZED BY PALLADIUM – My chemistry blog [mychemblog.com]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

Application Notes and Protocols for Cellular Imaging Using (E)-3-methylstilbene as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the use of (E)-3-methylstilbene as a fluorescent probe for cellular imaging is limited in the current scientific literature. Therefore, this document provides a comprehensive guide using (E)-4,4'-dimethoxystilbene as a representative stilbene derivative. The protocols and data presented herein should serve as a valuable starting point and a template for the characterization and application of (E)-3-methylstilbene or other novel stilbene-based fluorescent probes. Researchers are strongly encouraged to perform their own comprehensive characterization of (E)-3-methylstilbene before use.

Introduction

Stilbene and its derivatives are a class of organic molecules that have garnered significant interest in the field of cellular imaging due to their intrinsic fluorescence and sensitivity to the local microenvironment. These compounds typically exhibit fluorescence in the blue to green region of the spectrum. Their relatively small size allows for good cell permeability, making them suitable for live-cell imaging applications. The photophysical properties of stilbene derivatives can be modulated by substituent groups on the phenyl rings, allowing for the rational design of probes with tailored characteristics. This document outlines the essential properties and protocols for utilizing a stilbene-based fluorescent probe in cellular imaging, with (E)-4,4'-dimethoxystilbene as the model compound.

Photophysical Properties

The fluorescence characteristics of a probe are critical for successful imaging experiments. Key photophysical parameters for (E)-4,4'-dimethoxystilbene are summarized in the table below. These values are representative and may vary depending on the solvent and local environment.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~330 nm | [1] |

| Emission Maximum (λem) | ~380 nm | [1] |

| Molar Extinction Coefficient (ε) | Not widely reported | |

| Fluorescence Quantum Yield (Φf) | Not widely reported | |

| Fluorescence Lifetime (τ) | Not widely reported |

Note: The lack of readily available and consistent data for the quantum yield and fluorescence lifetime of (E)-4,4'-dimethoxystilbene highlights the importance of experimental characterization for any new fluorescent probe. For comparison, the parent compound, trans-stilbene, has a fluorescence quantum yield of approximately 0.04 in hexane.

Synthesis of (E)-4,4'-dimethoxystilbene

A common and effective method for the synthesis of symmetrical stilbenes like (E)-4,4'-dimethoxystilbene is the McMurry reaction, which involves the reductive coupling of two aldehyde molecules.[2]

Protocol: McMurry Coupling for (E)-4,4'-dimethoxystilbene Synthesis

This protocol is a general guideline and may require optimization.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Titanium(IV) chloride (TiCl4)

-

Zinc dust (Zn)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add zinc dust to the flask, followed by anhydrous THF to create a slurry.

-

Cool the slurry to 0°C in an ice bath.

-

Slowly add titanium(IV) chloride to the zinc slurry via the dropping funnel. The reaction is exothermic and will turn from yellow to black, indicating the formation of low-valent titanium species.

-

After the addition is complete, reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Dissolve p-anisaldehyde in anhydrous THF and add it to the reaction mixture via the dropping funnel.

-

Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-